molecular formula C24H26N2O5 B2975331 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid CAS No. 2137443-10-6

1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid

Cat. No. B2975331
CAS RN: 2137443-10-6
M. Wt: 422.481
InChI Key: IGQNDNHOEVYVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid, also known as Fmoc-L-3,4-diaminopiperidine- carboxylic acid, is an amino acid derivative that has gained significant attention in scientific research.

Mechanism of Action

The mechanism of action of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid is not fully understood. However, it is believed to act as a substrate for enzymes, which cleave the peptide bond to release the active drug or imaging agent.
Biochemical and Physiological Effects:
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has been shown to exhibit low toxicity and high stability in biological systems. It has been used in in vitro and in vivo studies to investigate the pharmacokinetics and pharmacodynamics of novel drugs. 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has also been used as a tool to study protein-protein interactions and protein-ligand interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid in lab experiments include its high purity, stability, and low toxicity. However, the synthesis method is time-consuming and requires specialized equipment and expertise. The high cost of the starting materials and reagents is also a limitation for lab experiments.

Future Directions

For the use of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid include the development of novel drugs and imaging agents, the use of peptide-based biosensors, and the optimization of the synthesis method.

Synthesis Methods

The synthesis of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid involves multiple steps, including the protection of the amino group, carboxylic acid, and side chain functional groups. The final product is obtained by deprotection of the Fmoc group. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has been widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It has been used in the development of novel drugs, including anticancer agents and antiviral agents. 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has also been used in the development of peptide-based biosensors and imaging agents.

properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQNDNHOEVYVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid

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